Specific Scientific Field: Flavors and Fragrances
Summary of the Application: 5-Methyl-2-phenyl-2-hexenal is a compound that is used in the flavors and fragrances industry.
Results or Outcomes: The outcome of using 5-Methyl-2-phenyl-2-hexenal in flavors and fragrances is the creation of a characteristic cocoa aroma. This enhances the sensory experience of products in which it is used.
Specific Scientific Field: Food Science & Technology
Summary of the Application: 5-Methyl-2-phenyl-2-hexenal is used as a flavor enhancer in the food industry.
Methods of Application: The compound is added to food products during the manufacturing process to enhance their flavor. The exact quantity and method of addition can vary depending on the specific product and desired flavor profile.
Results or Outcomes: The addition of 5-Methyl-2-phenyl-2-hexenal results in a more pronounced and authentic cocoa flavor in food products.
Specific Scientific Field: Perfumery
Summary of the Application: 5-Methyl-2-phenyl-2-hexenal is used in the perfume industry due to its aromatic properties.
Methods of Application: The compound is blended with other aromatic compounds to create a unique fragrance. The exact composition of these blends is often a closely guarded secret of the perfume manufacturer.
Results or Outcomes: Perfumes containing 5-Methyl-2-phenyl-2-hexenal have a distinctive cocoa-like aroma, which can contribute to the overall appeal and uniqueness of the fragrance.
5-Methyl-2-phenyl-2-hexenal is an organic compound classified as a phenylacetaldehyde. It has the molecular formula and a molecular weight of approximately 188.27 g/mol. The compound is characterized by its sweet, aldehydic, and slightly bitter taste, making it notable in flavor chemistry. It has been detected in various food products, including cocoa and nuts, suggesting its potential role as a biomarker for these foods .
The IUPAC name for this compound is (2E)-5-methyl-2-phenylhex-2-enal, indicating its structural features, which include a phenyl group and an aldehyde functional group .
These reactions are significant for synthesizing derivatives that may possess different biological activities or applications.
5-Methyl-2-phenyl-2-hexenal can be synthesized through various methods, including:
These synthesis routes are crucial for producing 5-Methyl-2-phenyl-2-hexenal for research and industrial applications.
5-Methyl-2-phenyl-2-hexenal finds applications primarily in:
The compound's detection in cocoa products also suggests its relevance in chocolate flavor profiling .
Interaction studies involving 5-Methyl-2-phenyl-2-hexenal have primarily focused on its flavoring properties and potential interactions with other food components. Studies have shown that it may influence sensory characteristics when combined with various ingredients during food processing . Further research into its interactions with biological systems could provide insights into its metabolic pathways and safety.
Several compounds share structural similarities with 5-Methyl-2-phenyl-2-hexenal. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methylbenzaldehyde | Contains a methyl group on the benzene ring | |
3-Methylbutanal | Aliphatic aldehyde with a branched structure | |
Phenylacetaldehyde | Directly related as a simpler phenylacetaldehyde | |
4-Methylbenzaldehyde | Methyl group at para position on the benzene ring |
What sets 5-Methyl-2-phenyl-2-hexenal apart from these compounds is its specific combination of both aliphatic and aromatic features, which contributes to its distinct flavor profile and potential applications in food science. Its presence in cocoa products further emphasizes its unique role compared to simpler phenylacetaldehydes.
Irritant